

An In-depth Technical Guide to Phenyl 3-Chloropropanoate

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Compound of Interest

Compound Name: Phenyl 3-chloropropanoate

CAS No.: 24552-27-0

Cat. No.: B1585289

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **phenyl 3-chloropropanoate**, a versatile chemical intermediate. With a molecular weight of 184.62 g/mol and the chemical formula $C_9H_9ClO_2$, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines established synthesis and purification protocols, provides in-depth spectroscopic analysis for characterization, and explores its reactivity and key applications. Furthermore, this guide addresses critical safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Introduction

Phenyl 3-chloropropanoate is a bifunctional organic molecule characterized by a phenyl ester group and an alkyl chloride. This unique combination of functional groups makes it a reactive and adaptable intermediate for a variety of chemical transformations. The ester moiety can undergo hydrolysis or transesterification, while the chlorine atom serves as a good leaving

group for nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

It is important to distinguish **phenyl 3-chloropropanoate** from a similarly named but more complex molecule, 3-(3-chloropropanamido)**phenyl 3-chloropropanoate**. The latter is a known impurity in the synthesis of the antipsychotic drug Aripiprazole and possesses a significantly different molecular structure and weight (290.14 g/mol).^{[1][2]} This guide will focus exclusively on **phenyl 3-chloropropanoate** (CAS No. 24552-27-0).

Physicochemical Properties

A thorough understanding of the physicochemical properties of **phenyl 3-chloropropanoate** is essential for its effective use in synthesis and for ensuring safe handling and storage.

Property	Value	Source(s)
Molecular Weight	184.62 g/mol	[3]
Molecular Formula	C ₉ H ₉ ClO ₂	[3]
CAS Number	24522-27-0	[3]
IUPAC Name	phenyl 3-chloropropanoate	[3]
Synonyms	3-Chloropropionic acid phenyl ester, Phenyl β-chloropropionate	[3]
Appearance	Colorless to pale yellow liquid	TCI Europe N.V.
Storage	Sealed in a dry, room temperature environment	BLD Pharm

Synthesis and Purification

The most common and direct method for the synthesis of **phenyl 3-chloropropanoate** is the esterification of phenol with 3-chloropropionyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of Phenyl 3-Chloropropanoate

This protocol describes a standard laboratory procedure for the synthesis of **phenyl 3-chloropropanoate**.

Materials:

- Phenol
- 3-Chloropropionyl chloride
- Pyridine (or another suitable base)
- Dichloromethane (or another suitable inert solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add pyridine to the cooled solution with continuous stirring.
- Add 3-chloropropionyl chloride dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10°C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude **phenyl 3-chloropropanoate** obtained from the synthesis can be purified by vacuum distillation or column chromatography.^{[4][5][6]}

- Vacuum Distillation: This is the preferred method for large-scale purification. The product is distilled under reduced pressure to avoid decomposition at high temperatures.
- Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is effective.^{[4][5]}

Caption: Workflow for the synthesis and purification of **phenyl 3-chloropropanoate**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized **phenyl 3-chloropropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.^{[7][8][9][10]} The aromatic protons typically appear as a multiplet in the range of δ 7.0-7.5 ppm. The two methylene groups of the propanoate chain will appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the chlorine atom is expected to be downfield (around δ 3.8 ppm) compared to the methylene group adjacent to the carbonyl group (around δ 3.0 ppm).
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons.^{[11][12][13]} The carbonyl carbon is typically

observed around δ 170 ppm. The aromatic carbons will have signals in the δ 120-150 ppm region. The carbon atom bonded to chlorine will be in the range of δ 40-50 ppm, while the other methylene carbon will be at a slightly higher field.

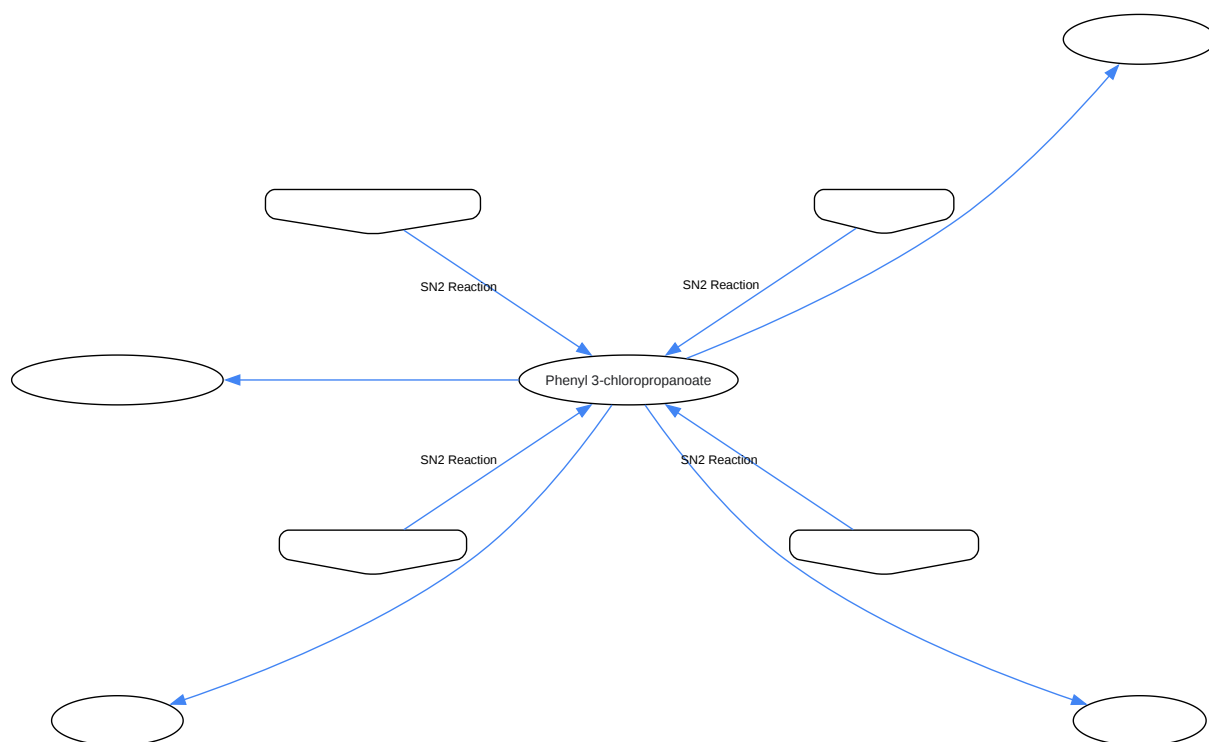
Infrared (IR) Spectroscopy

The IR spectrum of **phenyl 3-chloropropanoate** will exhibit characteristic absorption bands corresponding to its functional groups.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3100-3000	Aromatic C-H	Stretching
~2960-2850	Aliphatic C-H	Stretching
~1760	Ester C=O	Stretching
~1600, ~1490	Aromatic C=C	Stretching
~1200	Ester C-O	Stretching
~750-690	C-Cl	Stretching

Reactivity and Applications

The reactivity of **phenyl 3-chloropropanoate** is dominated by the susceptibility of the C-Cl bond to nucleophilic attack. This makes it a valuable precursor for the synthesis of a wide range of β -substituted propanoates, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[\[17\]](#)



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Caption: Reactivity of **phenyl 3-chloropropanoate** with various nucleophiles.

Applications in Pharmaceutical and Fine Chemical Synthesis

While specific, direct applications of **phenyl 3-chloropropanoate** in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs and reactivity patterns are highly relevant to pharmaceutical development. Phenylpropanoate derivatives are fundamental in the synthesis of numerous pharmaceuticals.^{[18][19]} For instance, related structures are key intermediates in the production of drugs like Paclitaxel.^[18]

The β -substituted propanoates synthesized from **phenyl 3-chloropropanoate** are valuable precursors for:

- β -Amino Acids: Important components of peptides and peptidomimetics with diverse biological activities.
- β -Lactams: Core structures of many antibiotic drugs.
- Heterocyclic Compounds: A broad class of molecules with a wide range of pharmaceutical applications.

The introduction of a three-carbon chain with a terminal reactive site is a common strategy in drug design for linking different molecular fragments or for interacting with biological targets.

Safety and Handling

Proper handling of **phenyl 3-chloropropanoate** is crucial to ensure laboratory safety. The following information is a summary of key safety considerations and should be supplemented with a thorough review of the material safety data sheet (MSDS) before use.^{[20][21][22][23][24]}

Hazard Identification:

- May cause skin, eye, and respiratory irritation.^[23]
- The toxicological properties have not been fully investigated.

Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.^{[20][23]}
- Avoid contact with skin, eyes, and clothing.^{[20][23]}

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24]
- Avoid inhalation of vapor or mist.[20]
- Keep away from sources of ignition.[20]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][22]
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20][22]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][22]
- If inhaled: Move the person to fresh air and keep comfortable for breathing.[20][22]
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

Conclusion

Phenyl 3-chloropropanoate is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it a useful tool for researchers and drug development professionals. A comprehensive understanding of its spectroscopic characteristics is essential for quality control, and strict adherence to safety and handling protocols is paramount for its responsible use. The potential for this compound to serve as a building block in the creation of novel and complex molecules underscores its importance in the ongoing advancement of chemical and pharmaceutical sciences.

References

- Combi-Blocks, Inc. (2023).

- TCI Chemicals. (2024).
- Thermo Fisher Scientific. (2024).
- PubChem. (n.d.). 3-(3-Chloropropanamido)**phenyl 3-chloropropanoate**. Retrieved from [\[Link\]](#)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloro-3-phenylpropane, 98+%. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0011743). Retrieved from [\[Link\]](#)
- Roșca, S. I., Stan, R., Ungureanu, E. M., Stanciu, G., & Roșca, S. (2007). C- AND D-LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University Politehnica of Bucharest Scientific Bulletin, Series B, 69(3), 77-84.
- Pearson+. (n.d.). The standard ¹³C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [\[Link\]](#)
- Ningbo INNO Pharmchem Co., Ltd. (2025).
- Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [\[Link\]](#)
- Thermo Fisher Scientific. (2021).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033716). Retrieved from [\[Link\]](#)
- AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [\[Link\]](#)
- Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [\[Link\]](#)
- CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [\[Link\]](#)
- ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer

cells. Retrieved from [\[Link\]](#)

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ATR-FTIR spectra of the three typical separated ionic species of... Retrieved from [\[Link\]](#)
- Scribd. (n.d.). P2P Synthesis from 3-Phenyl-1-Chloropropane. Retrieved from [\[Link\]](#)
- Ningbo INNO Pharmchem Co., Ltd. (2025).
- Ningbo INNO Pharmchem Co., Ltd. (n.d.). High-Purity S-3-Amino-3-(3-fluorophenyl)propionic Acid for Advanced Chemical Synthesis. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [\[Link\]](#)
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [\[Link\]](#)
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [\[Link\]](#)
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [\[Link\]](#)
- CHIMIA. (n.d.). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [\[Link\]](#)

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Sources

- [1. Aripiprazole Impurity|3-\(3-Chloropropanamido\)phenyl 3-chloropropanoate \[benchchem.com\]](#)
- [2. 3-\(3-Chloropropanamido\)phenyl 3-chloropropanoate | C₁₂H₁₃Cl₂NO₃ | CID 138109310 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Phenyl 3-Chloropropionate 95.0+%, TCI America™ | Fisher Scientific \[fishersci.ca\]](#)
- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [5. physics.emu.edu.tr \[physics.emu.edu.tr\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- [7. tcichemicals.com \[tcichemicals.com\]](#)
- [8. 3-CHLOROPROPIONIC ACID PHENYL ESTER\(24552-27-0\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [9. 1H NMR Spectra and Peak Assignment \[sites.science.oregonstate.edu\]](#)
- [10. Human Metabolome Database: 1H NMR Spectrum \(1D, 90 MHz, CDCl₃, experimental\) \(HMDB0033716\) \[hmdb.ca\]](#)
- [11. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ \[pearson.com\]](#)
- [12. 1-Chloro-3-phenylpropane\(104-52-9\) 13C NMR \[m.chemicalbook.com\]](#)
- [13. files01.core.ac.uk \[files01.core.ac.uk\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. instanano.com \[instanano.com\]](#)
- [16. mdpi.com \[mdpi.com\]](#)
- [17. benchchem.com \[benchchem.com\]](#)
- [18. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [19. nbinno.com \[nbinno.com\]](#)
- [20. combi-blocks.com \[combi-blocks.com\]](#)
- [21. tcichemicals.com \[tcichemicals.com\]](#)
- [22. fishersci.com \[fishersci.com\]](#)
- [23. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)

- [24. cochise.edu \[cochise.edu\]](https://www.cochise.edu)
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